N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)urea
Overview
Description
N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)urea is a useful research compound. Its molecular formula is C17H19FN2O and its molecular weight is 286.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.14814140 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuropeptide S Antagonist Activity
One significant application of compounds related to N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)urea is in the development of Neuropeptide S (NPS) antagonists. A study by Zhang et al. (2008) on 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, featuring a similar benzyl urea component, demonstrated potent antagonist activity against NPS. This activity is critical for regulating arousal and anxiety, indicating the potential therapeutic applications of such compounds in treating anxiety disorders (Zhang, Gilmour, Navarro, & Runyon, 2008).
Metal Organic Frameworks (MOFs)
Another research direction involves the self-assembly of tetrahedral cages using derivatives of N,N'-bis(4-aminobenzyl)urea, which play a pivotal role in forming metal-organic frameworks (MOFs) for encapsulating sulfate anions. Yi et al. (2012) successfully demonstrated this approach, highlighting the compound's utility in constructing complex, functional structures in materials science (Yi, Brega, Captain, & Kaifer, 2012).
Anti-Cancer Activity
Compounds structurally related to this compound have been explored for their anti-tumour activities. Lokwani et al. (2011) conducted quantitative structure–activity relationship studies on benzyl urea derivatives to design new chemical entities with promising anti-cancer properties. Specifically, derivatives like 1-(2, 4-dimethylphenyl)-3, 3-dimethyl-1-(2-nitrobenzyl) urea showed significant anti-proliferative activity in various human cancer cell lines, illustrating the potential of these compounds in cancer therapy (Lokwani, Bhandari, Pujari, Shastri, Shelke, & Pawar, 2011).
Molecular Imaging Agents
In the field of molecular imaging, derivatives of this compound have been developed as potential PET biomarkers for angiogenic processes, with a focus on VEGFR-2/PDGFR dual inhibitors. Ilovich et al. (2008) successfully labeled a representative inhibitor with fluorine-18, showcasing the compound's potential in imaging angiogenesis related to tumor growth and metastasis (Ilovich, Jacobson, Aviv, Litchi, Chisin, & Mishani, 2008).
Biomolecular Imaging
Additionally, the development of fluorogenic labels for biomolecular imaging uses derivatives of urea to enhance the specificity and sensitivity of imaging techniques. Lavis, Chao, and Raines (2006) introduced a latent fluorophore based on a urea-modified rhodamine derivative, enabling precise spatiotemporal resolution in imaging live human cells. This innovative approach could revolutionize the monitoring of biochemical and cellular processes in real-time (Lavis, Chao, & Raines, 2006).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-12(2)14-5-9-16(10-6-14)20-17(21)19-11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINLSDONNRUKDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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